molecular formula C19H22N2O3S2 B2507563 Ethyl 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate CAS No. 686771-84-6

Ethyl 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate

Cat. No. B2507563
CAS RN: 686771-84-6
M. Wt: 390.52
InChI Key: JASIYLCIZIQSEO-UHFFFAOYSA-N
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Description

The compound Ethyl 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate is a chemical entity that likely shares characteristics with the polysubstituted pyridines and dihydrothieno[2,3-c]pyridine derivatives described in the provided papers. Although the exact compound is not directly discussed, insights can be drawn from the related structures and their analyses.

Synthesis Analysis

The synthesis of related compounds involves starting materials such as tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, which are then coupled with aromatic aldehydes to afford Schiff base compounds . This suggests that the synthesis of this compound might also involve a multi-step process including the formation of a Schiff base, which is a common strategy in synthesizing heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by X-ray crystallographic analysis, revealing that these molecules can crystallize in specific space groups and exhibit intramolecular hydrogen bonding . These structural features are crucial as they can affect the compound's reactivity and interaction with other molecules.

Chemical Reactions Analysis

While the provided data does not detail specific chemical reactions for this compound, the synthesis and characterization of similar compounds suggest that they may undergo reactions typical of heterocyclic and aromatic compounds, such as electrophilic substitution or nucleophilic addition .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often influenced by their molecular structure. For instance, the presence of intramolecular hydrogen bonds can affect the compound's boiling point, solubility, and stability . The supramolecular aggregation observed in related compounds through C-H...O, C-H...F, and C-H...π interactions indicates that this compound may also exhibit similar interactions, which could be relevant in the formation of crystal lattices or in molecular recognition processes .

Scientific Research Applications

Environmental and Toxicological Considerations

  • Biodegradation and Environmental Fate : Understanding the environmental behavior of complex organic compounds is crucial. For instance, studies on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater offer insights into how similar compounds might behave in the environment. These studies explore microbial degradation pathways and the effects of co-contaminants, providing a model for studying the environmental impact of similar chemical entities (Thornton et al., 2020).

  • Toxicological Reviews : The examination of the toxicological profiles of compounds like ETBE, as seen in reviews, can guide the assessment of potential health impacts of similar chemicals. This involves evaluating carcinogenicity, mutagenicity, and other health risks based on experimental data and regulatory standards (Mcgregor, 2007).

Chemical Analysis and Extraction Methods

  • Analytical Techniques for Drug Extraction : Effective use of organic solvents for drug extraction from biological specimens highlights the importance of choosing the right solvent based on the chemical properties of the substance of interest. This knowledge is essential for isolating and studying compounds in research settings (Siek, 1978).

  • Understanding Chemical and Metabolic Pathways : The chemical, metabolic, and nutritional aspects of compounds such as 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) compared to DL-methionine (DL-Met) provide a basis for assessing the bioefficacy and metabolic pathways of chemically complex substances. This comparative analysis helps in elucidating the metabolic transformations and bioactivity of compounds within biological systems (Vázquez-Añón et al., 2017).

Insights into Genetic Effects and Antioxidant Properties

  • Genetic Effects of Chemical Agents : Reviews on the genetic effects of agents like ethyl methanesulfonate (EMS) shed light on the mutagenic potential of chemicals, offering a framework for investigating the genetic impact of other compounds. Such reviews detail the mechanisms of mutation induction and chromosomal alterations, which are critical for understanding the genetic toxicity of new chemicals (Sega, 1984).

  • Antioxidant Capacity Assessment : Studies on the antioxidant capacity of compounds, such as the ABTS/PP decolorization assay, can inform the evaluation of similar chemical entities' antioxidant properties. These methodologies are vital for researching compounds with potential therapeutic benefits, particularly in combating oxidative stress (Ilyasov et al., 2020).

properties

IUPAC Name

ethyl 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S2/c1-4-15(18(23)24-5-2)26-19-20-14-10-11-25-16(14)17(22)21(19)13-8-6-12(3)7-9-13/h6-9,15H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASIYLCIZIQSEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)C)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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